Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate
Description
Structural Characteristics and Nomenclature
This compound exhibits a complex molecular architecture characterized by several distinct structural features that contribute to its chemical properties and potential applications. The compound possesses a molecular formula of C16H17NO3 and a molecular weight of 271.31 grams per mole, placing it within the category of medium-sized organic molecules suitable for various synthetic applications. The structural framework consists of three primary components: a benzyl ester group, a carbamate functional group, and a substituted phenethyl moiety bearing a hydroxyl group in the para position.
The stereochemical designation (1S) indicates the absolute configuration at the chiral center adjacent to the carbamate nitrogen, which is critical for determining the compound's three-dimensional structure and potential biological activity. This stereochemical specificity distinguishes it from its (1R) enantiomer and the racemic mixture, each of which may exhibit different physicochemical properties and biological activities. The carbamate functional group, characterized by the -O-CO-NH- linkage, serves as the central structural motif that connects the benzyl protecting group to the chiral amine component.
The hydroxyphenyl substituent introduces additional functionality through the para-hydroxyl group, which can participate in hydrogen bonding interactions and may serve as a site for further chemical modification. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as benzyl N-[(1S)-1-(4-hydroxyphenyl)ethyl]carbamate, reflecting the systematic naming conventions for carbamate esters.
| Structural Parameter | Value/Description |
|---|---|
| Molecular Formula | C16H17NO3 |
| Molecular Weight | 271.31 g/mol |
| Stereochemistry | (1S) configuration |
| Functional Groups | Carbamate, benzyl ester, phenol |
| Chiral Centers | 1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The compound's structure can be analyzed through various spectroscopic techniques, with nuclear magnetic resonance spectroscopy and mass spectrometry being particularly useful for structural confirmation. The benzyl group provides characteristic aromatic signals in proton nuclear magnetic resonance spectra, while the carbamate carbonyl appears as a distinct peak in carbon-13 nuclear magnetic resonance spectra. The hydroxyphenyl moiety contributes additional aromatic signals that can be differentiated from the benzyl aromatic protons through coupling patterns and chemical shift analysis.
Historical Context and Discovery
The historical development of benzyl carbamates traces back to the pioneering work of Leonidas Zervas in the early 1930s, who first prepared benzyl chloroformate and established its utility for introducing the benzyloxycarbonyl protecting group. This groundbreaking research, conducted in collaboration with Max Bergmann, led to the development of the Bergmann-Zervas carboxybenzyl method of peptide synthesis, which became the first successful approach for controlled peptide chemical synthesis. The methodology represented a revolutionary advancement in organic chemistry, as it provided researchers with the first readily cleavable protecting group for amino functions, enabling the systematic construction of peptide chains with defined sequences.
The Bergmann-Zervas method dominated peptide synthesis procedures worldwide for approximately twenty years, from the 1930s through the 1950s, fundamentally transforming the field of peptide chemistry. The introduction of benzyl chloroformate as a reagent for amine protection established the foundation for modern protecting group chemistry, demonstrating how strategic masking of reactive functional groups could enable complex synthetic transformations. The benzyloxycarbonyl group, commonly abbreviated as carboxybenzyl in early literature and later as benzyloxycarbonyl, became synonymous with reliable amine protection under the alternative designations of Z or Cbz groups.
The development of carbamate protecting groups marked a significant milestone in the evolution of organic synthesis methodology. Prior to the introduction of the benzyloxycarbonyl group, peptide synthesis was severely limited by the lack of effective protecting group strategies, restricting researchers to the preparation of very short peptide sequences. The Bergmann-Zervas innovation enabled the synthesis of substantially longer peptides, including biologically important molecules such as oxytocin and insulin. This advancement provided both experimental and theoretical foundations for subsequent developments in solid-phase synthesis methods and automated peptide synthesis.
The historical significance of benzyl carbamates extends beyond their original application in peptide synthesis, as these compounds have evolved to become fundamental tools in modern organic chemistry. The protecting group concept pioneered by Zervas and Bergmann has been extended to numerous other functional groups and has inspired the development of orthogonal protecting group strategies that allow for selective deprotection in the presence of multiple protected functionalities. The legacy of this early work continues to influence contemporary synthetic methodology, with benzyl carbamates remaining important intermediates in the synthesis of complex organic molecules and pharmaceutical compounds.
Significance in Organic and Medicinal Chemistry
This compound occupies a position of considerable importance in both organic and medicinal chemistry due to its versatile reactivity profile and potential biological activities. In the context of organic synthesis, this compound serves multiple roles, functioning as a protected amine intermediate, a chiral building block for asymmetric synthesis, and a precursor for the preparation of more complex molecular architectures. The carbamate functional group provides exceptional stability under a wide range of reaction conditions while remaining removable through well-established deprotection protocols, making it an invaluable tool for multi-step synthetic sequences.
The stereochemical definition inherent in the (1S) configuration makes this compound particularly valuable for applications requiring enantiomerically pure materials. In pharmaceutical chemistry, the importance of stereochemical control cannot be overstated, as different enantiomers of drug molecules often exhibit dramatically different biological activities, pharmacokinetic properties, and safety profiles. The availability of enantiomerically pure carbamate intermediates like this compound enables medicinal chemists to prepare target compounds with defined stereochemistry, supporting the development of more effective and safer therapeutic agents.
The medicinal chemistry significance of carbamate derivatives has grown substantially in recent years, with numerous carbamate-containing drugs receiving approval from regulatory agencies worldwide. Carbamates function not only as protecting groups in drug synthesis but also as active pharmacophores that can modulate biological activity through various mechanisms. The carbamate group can serve as a bioisostere for amide bonds, potentially offering improved pharmacokinetic properties such as enhanced metabolic stability and better cell membrane permeability. Research has demonstrated that carbamate groups can increase the biological activity of active pharmacophores in structurally diverse natural and synthetic compounds.
| Application Area | Specific Uses | Key Advantages |
|---|---|---|
| Protecting Group Chemistry | Amine protection in multi-step synthesis | Stability, selective removal |
| Asymmetric Synthesis | Chiral building block | Defined (1S) stereochemistry |
| Medicinal Chemistry | Drug intermediate, active pharmacophore | Improved pharmacokinetics |
| Peptide Chemistry | Amino acid protection | Prevention of racemization |
| Chemical Biology | Enzyme inhibitor development | Reversible binding capability |
The compound's hydroxyphenyl substituent introduces additional opportunities for biological activity through potential interactions with enzymatic active sites and receptor binding domains. Hydroxyphenyl groups are commonly found in biologically active natural products and pharmaceutical compounds, where they can participate in critical binding interactions through hydrogen bonding and π-π stacking interactions. The positioning of the hydroxyl group in the para position relative to the ethyl chain provides optimal geometry for many types of biological interactions.
Contemporary research in medicinal chemistry has identified carbamate derivatives as promising candidates for the development of enzyme inhibitors, particularly in the context of neurodegenerative diseases. The carbamate functional group can form reversible covalent bonds with serine residues in enzyme active sites, providing a mechanism for selective enzyme inhibition. This property has been exploited in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, where carbamate-based drugs offer advantages over traditional inhibitors in terms of duration of action and side effect profiles.
The synthetic accessibility of this compound through established protocols involving benzyl chloroformate and chiral amine precursors makes it an attractive target for both academic research and industrial applications. The compound can be prepared using well-understood reaction conditions that are amenable to scale-up for commercial production, supporting its potential development as a pharmaceutical intermediate or active ingredient. The combination of synthetic accessibility, structural versatility, and biological relevance positions this compound as a valuable addition to the toolkit of synthetic and medicinal chemists working on diverse therapeutic targets.
Properties
IUPAC Name |
benzyl N-[(1S)-1-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(14-7-9-15(18)10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFFBMMMWZMROW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733293 | |
| Record name | Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645391-89-5 | |
| Record name | Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to a carbamate structure, which is further connected to a chiral (1S)-1-(4-hydroxyphenyl)ethyl moiety. The presence of the hydroxyl group on the phenyl ring enhances its solubility and potential interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites. For instance, it may act as a cholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research indicates that similar carbamates exhibit moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 27.38 μM to 46.35 μM for related compounds .
- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways. This interaction is vital for its therapeutic effects, particularly in neuropharmacology.
1. Antioxidant Activity
This compound has demonstrated antioxidant properties, which can protect cells from oxidative stress. Research indicates that compounds with similar structures can scavenge free radicals effectively, contributing to their potential in preventing cellular damage .
2. Anti-inflammatory Effects
The compound's anti-inflammatory properties have been noted in various studies. It may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
3. Anticancer Potential
Recent studies suggest that benzyl carbamates may exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, structural analogs have shown promising results in inhibiting cancer cell proliferation through various pathways .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Neurodegenerative Diseases : A study demonstrated that related carbamate compounds could significantly improve cognitive function in animal models of Alzheimer's disease through cholinesterase inhibition .
- Cancer Treatment : In vitro studies showed that benzyl carbamates could reduce the viability of breast cancer cells by inducing apoptosis, suggesting potential as an adjunct therapy in oncology .
Scientific Research Applications
Organic Chemistry
Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate serves as a building block in organic synthesis. It is utilized in various reactions due to its functional groups, which allow for:
- Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
- Reduction: The carbamate group can be reduced to produce amines.
- Substitution: The benzyl group can undergo nucleophilic substitution reactions .
Biological Research
In biological studies, this compound has been investigated for its potential as an enzyme inhibitor . It interacts with biological macromolecules, making it a candidate for studying enzyme kinetics and mechanisms of action. The hydroxyphenyl group is particularly notable for forming hydrogen bonds with active sites on enzymes, which can modulate their activity .
Pharmacology
The pharmacological properties of this compound are under investigation for:
- Anti-inflammatory Activities: Studies suggest that it may inhibit pathways involved in inflammation.
- Anticancer Activities: Preliminary research indicates potential efficacy against certain cancer cell lines .
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal explored the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways related to cancer. Results indicated that the compound significantly reduced enzyme activity, suggesting its potential role as a therapeutic agent .
Case Study 2: Anti-inflammatory Properties
Research conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups. This finding supports its use as an anti-inflammatory agent and warrants further investigation into its mechanisms .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyphenyl group undergoes oxidation under specific conditions:
-
Quinone Formation : Treatment with RuO₄ (generated in situ from RuCl₃·xH₂O and NaIO₄) facilitates oxidative cleavage of aromatic systems. This reaction produces quinone derivatives, which are stabilized by conjugation .
-
Enzymatic Oxidation : CYP3A4-mediated oxidation occurs in metabolic studies, leading to polar metabolites with increased solubility .
| Reagent/Conditions | Product | Yield/Outcome | Reference |
|---|---|---|---|
| RuCl₃·xH₂O + NaIO₄ (aqueous) | Quinone derivatives | High regioselectivity | |
| CYP3A4 (human liver microsomes) | Hydroxylated metabolites | Improved metabolic stability |
Reduction Reactions
The carbamate moiety can be reduced to yield amines:
-
LiAlH₄ Reduction : Converts the carbamate group to a primary amine, retaining stereochemistry at the chiral center .
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas selectively removes benzyl protecting groups, yielding free amines .
Substitution Reactions
The benzyl group participates in nucleophilic substitutions:
-
Transesterification : Using TBTU [(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)] facilitates ester interchange reactions, enabling linkage to other carboxylates .
-
Amine Displacement : Reaction with primary amines (e.g., 3-(4-methylpiperazin-1-yl)propylamine) replaces the benzyloxycarbonyl group, forming urea derivatives .
| Reagent/Conditions | Product | Application | Reference |
|---|---|---|---|
| TBTU + DIPEA (CH₂Cl₂) | Oxetane-peptide conjugates | Oligomer synthesis | |
| 3-(4-Methylpiperazin-1-yl)propylamine | Urea-linked analogs | Improved pharmacokinetics |
Hydrolysis and Stability
The carbamate bond exhibits pH-dependent hydrolysis:
-
Acidic Hydrolysis : Rapid cleavage in HCl/MeOH (1:1) at 60°C yields 4-hydroxyphenethyl alcohol and CO₂ .
-
Plasma Stability : Resists hydrolysis in human plasma (>90% intact after 5 hours), attributed to steric protection from the ethyl group .
| Conditions | Half-Life (t₁/₂) | Degradation Products | Reference |
|---|---|---|---|
| 0.1N HCl/MeOH (60°C) | <30 minutes | 4-Hydroxyphenethyl alcohol | |
| Human plasma (37°C) | >5 hours | None detected |
Stereochemical Considerations
-
Epoxidation : Reaction with m-CPBA (meta-chloroperoxybenzoic acid) on related allylic alcohols produces epoxides with retained stereochemistry, suggesting chirality transfer mechanisms .
-
Stereoselective Synthesis : Asymmetric induction during carbamate formation using L-tyrosine derivatives ensures >99% enantiomeric excess .
Key Insights
Preparation Methods
General Synthetic Strategy
The core synthetic route to Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate typically involves the nucleophilic substitution reaction between an enantiomerically pure or enriched phenolic compound and a carbamoyl halide derivative, under basic conditions that promote phenolate formation. This approach preserves the stereochemical integrity of the chiral center while installing the carbamate functionality.
Key Reaction : Phenol (4-hydroxyphenyl derivative) is deprotonated by a base to form a phenolate ion, which then undergoes nucleophilic substitution with a carbamoyl halide (e.g., benzyl chloroformate) to form the carbamate ester.
Base Role : The base abstracts the phenolic proton, increasing nucleophilicity and enabling chemoselective reaction with the carbamoyl halide without interference from other nucleophilic sites such as amines within the molecule.
Stereochemical Control : The reaction conditions are optimized to avoid racemization, maintaining the (1S) configuration of the starting material through mild reaction temperatures and controlled reagent addition.
Stepwise Preparation Method
Detailed Reaction Conditions and Mechanistic Insights
Solvent : Aprotic polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are preferred to dissolve both phenolate and carbamoyl halide reagents and to promote efficient nucleophilic substitution.
Temperature Control : Reactions are generally conducted at low to ambient temperatures (0 to 25°C) to minimize side reactions and racemization.
Base Selection : Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH), which effectively abstract the phenolic proton without affecting other functional groups.
Chemoselectivity : The phenolate reacts preferentially with the carbamoyl halide, avoiding undesired alkylation or acylation of amine groups due to steric and electronic factors, preserving the optical purity.
Reaction Time : Typically ranges from 1 to 4 hours depending on scale and reagent concentration.
Alternative Synthetic Routes and Modifications
Methylation and Alkylation : In related carbamate syntheses, O-alkylation under basic conditions has been used to modify hydroxyl groups post-carbamate formation, using reagents like dimethyl sulfate with phase transfer catalysts at low temperatures (-10°C to 0°C). This approach can be adapted for functionalization of the hydroxyphenyl moiety if desired.
Protecting Group Strategies : The carbamate group can serve as a protecting group for amines during multi-step synthesis. Acidic cleavage (e.g., 4M HCl in dioxane) or catalytic hydrogenation (H2/Pd-C) can remove protecting groups selectively without racemization or degradation of the compound.
Summary Table of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | (1S)-1-(4-hydroxyphenyl)ethyl intermediate | Enantiomerically pure |
| Base | K2CO3, NaH, or tertiary amines | For phenol deprotonation |
| Carbamoyl Halide | Benzyl chloroformate (Cbz-Cl) | Electrophile for carbamate formation |
| Solvent | DCM, THF, DMF | Aprotic polar solvents preferred |
| Temperature | 0–25°C | To maintain stereochemical integrity |
| Reaction Time | 1–4 hours | Depends on scale and concentration |
| Purification | Chromatography, crystallization | To isolate pure product |
| Stereochemistry | Maintained (1S) configuration | No racemization observed |
Research Findings and Yields
The patented methods report high yields (typically >80%) of phenyl carbamates using this approach, with excellent stereochemical retention.
The chemoselectivity of the reaction avoids side products, simplifying purification and improving overall efficiency.
Mild reaction conditions contribute to scalability for industrial applications.
Molecular modeling and vibrational frequency calculations in related carbamate compounds support the stability and structural features of the synthesized carbamates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via coupling reactions involving benzyl carbamate derivatives and functionalized phenyl groups. For example, a procedure analogous to involves using (S)-configured precursors and optimizing reaction parameters (e.g., temperature, catalyst selection). Yield optimization may require protecting group strategies (e.g., benzyl or tert-butoxycarbonyl groups) and purification via column chromatography. NMR and mass spectrometry (MS) are critical for verifying intermediates and final products .
Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., δ 7.48–7.32 ppm for aromatic protons) confirm structural motifs like the benzyl and 4-hydroxyphenyl groups .
- Mass Spectrometry (MS) : ESI-MS (e.g., m/z 297.1 [M+H]) validates molecular weight .
- Chiral HPLC/Polarimetry : Ensures enantiomeric purity of the (S)-configured ethyl group .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodology : Stability studies under controlled humidity, temperature, and light exposure (e.g., 4°C in inert atmosphere). Monitor degradation via HPLC or TLC. Refer to GHS guidelines for hazardous byproduct identification (e.g., peroxides or hydrolysis products) .
Advanced Research Questions
Q. How can the inhibitory activity of this carbamate against cholinesterases (AChE/BChE) be systematically evaluated?
- Methodology :
- Enzyme Assays : Use Ellman’s method to measure IC values for AChE/BChE inhibition. Compare with reference inhibitors (e.g., galanthamine) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., hydroxyl group methylation) and correlate changes with inhibitory potency. Computational docking studies (e.g., AutoDock) can predict binding modes to active sites .
Q. What experimental approaches are suitable for quantifying binding interactions between this compound and target proteins?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) and affinity (K) .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
Q. How can researchers design SAR studies to enhance bioactivity through scaffold modification?
- Methodology :
- Functional Group Modifications : Introduce phosphonate groups (e.g., via phosphorylation as in ) or fluorinated substituents to alter electronic properties.
- Pharmacophore Mapping : Identify critical moieties (e.g., 4-hydroxyphenyl for hydrogen bonding) using 3D-QSAR models .
Q. What strategies mitigate racemization during synthesis to preserve the (S)-configuration?
- Methodology :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-amino alcohols).
- Low-Temperature Reactions : Minimize thermal racemization during coupling steps. Monitor enantiopurity via chiral HPLC at each synthetic stage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
